2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE
Overview
Description
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate is a synthetic compound that combines the structural features of imidazole and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitro-1H-imidazole, is synthesized through the nitration of 2-methylimidazole using nitric acid.
Alkylation: The imidazole derivative is then alkylated with an appropriate alkylating agent, such as ethylene oxide, to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol.
Carbamoylation: The final step involves the reaction of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol with 2,6-difluorobenzoyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4 and 5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
Reduction: Formation of 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the nitroimidazole moiety.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carbamate group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
2-Methyl-5-nitroimidazole: A precursor in the synthesis of various nitroimidazole derivatives.
Uniqueness
2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate is unique due to the presence of both the nitroimidazole and carbamate groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O5/c1-8-7-17-13(20(23)24)19(8)5-6-25-14(22)18-12(21)11-9(15)3-2-4-10(11)16/h2-4,7H,5-6H2,1H3,(H,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUDPHDUYQGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785585 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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